molecular formula C15H14O2 B8749648 2-(Benzyloxy)-1-phenylethan-1-one

2-(Benzyloxy)-1-phenylethan-1-one

Cat. No.: B8749648
M. Wt: 226.27 g/mol
InChI Key: MRSDBRAGNWAUPL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-phenylethan-1-one is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-1-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-(Benzyloxy)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl ethers.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the cleavage of benzyl ethers. The pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)ethanol
  • 2-(Benzyloxy)phenol
  • 2-(Benzyloxy)acetophenone

Uniqueness

2-(Benzyloxy)-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-phenyl-2-phenylmethoxyethanone

InChI

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

MRSDBRAGNWAUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2′-hydroxyacetophenone (68.1 g, 0.500 mol), benzylbromide (65.4 ml, 94.1 g, 0.550 mol) and K2CO3 (103 g, 0.750 mol) in acetone (1.00L) was stirred and heated to reflux overnight. The resulting mixture was concentrated under reduced pressure to obtain a residue. The obtained residue was dissolved in the mixture of AcOEt and water and then extracted with AcOEt. The extract was washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a crude material. The crude material was purified by distillation under reduced pressure to give starting compound 1A as a colorless oil (100 g, yield 88%).
Quantity
68.1 g
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reactant
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65.4 mL
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reactant
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103 g
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reactant
Reaction Step One
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1 L
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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